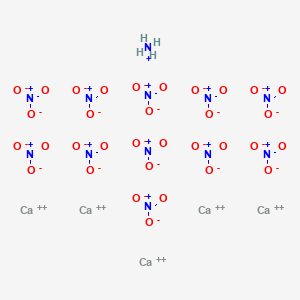
Bis(triphenylphosphine)nickel(II)chloride
Übersicht
Beschreibung
Bis(triphenylphosphine)nickel(II)chloride, also known as NiCl2(PPh3)2, is a chemical compound used in various chemical reactions . It is often used in the field of research and development .
Molecular Structure Analysis
The molecular formula of Bis(triphenylphosphine)nickel(II)chloride is C36H30Cl2NiP2. It has a molecular weight of 654.17 g/mol . The IUPAC Standard InChI is InChI=1S/2C18H15P.2ClH.Ni/c21-4-10-16 (11-5-1)19 (17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h21-15H;2*1H;/q;;;;+2/p-2 .
Physical And Chemical Properties Analysis
Bis(triphenylphosphine)nickel(II)chloride has a molecular weight of 654.2 g/mol . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 6 . The exact mass is 652.055322 g/mol .
Wissenschaftliche Forschungsanwendungen
Catalyst in Coupling Reactions
Bis(triphenylphosphine)nickel(II)chloride is used as a catalyst in various coupling reactions. For instance, it is used in the coupling reaction of aryl mesylates . It is also used in the coupling of allylic carbonates with lithium organoborates .
Synthesis of Conjugated Polymers
This compound is used as a model catalyst for the synthesis of conjugated polymers via Stille coupling .
Suzuki and Sonogashira Coupling Reactions
Bis(triphenylphosphine)nickel(II)chloride is also applicable to other coupling reactions such as Suzuki- and Sonogashira-coupling reactions .
Evaluation of Functionalized Silica’s
It is used as a model catalyst for the evaluation of functionalized silica’s for the adsorptive recovery of homogeneous catalysts, via its interaction with the metal center .
Safety and Hazards
Bis(triphenylphosphine)nickel(II)chloride is considered hazardous. It can cause severe skin burns and eye damage. It may cause respiratory irritation and an allergic skin reaction. It may also cause cancer. It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it is recommended to use personal protective equipment as required, wash face, hands, and any exposed skin thoroughly after handling, and do not eat, drink, or smoke when using this product .
Wirkmechanismus
Target of Action
Bis(triphenylphosphine)nickel(II) chloride, also known as Bis(triphenylphosphine)nickel(II) dichloride, is primarily used as a transition metal catalyst . Its primary targets are organic compounds involved in coupling reactions .
Mode of Action
This compound acts as a catalyst in the coupling reaction of aryl mesylates and allylic carbonates with lithium organoborates . It facilitates the reaction by providing a suitable environment for the reaction to occur, thereby increasing the rate of the reaction .
Biochemical Pathways
The compound is involved in the biochemical pathway of organic synthesis, particularly in the synthesis of ketones, aldehydes, alkenes, and coordination compounds . It plays a crucial role in chlorination reactions and coupling reactions .
Pharmacokinetics
Its solubility in organic solvents like benzene, toluene, and dichloromethane influences its availability in the reaction environment.
Result of Action
The result of the action of Bis(triphenylphosphine)nickel(II) chloride is the successful synthesis of the desired organic compounds . It helps in the formation of new bonds in the target molecules, leading to the creation of complex organic compounds .
Eigenschaften
IUPAC Name |
dichloronickel;triphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRJXVVKPBZPAN-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30Cl2NiP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
654.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Bis(triphenylphosphine)nickel(II) chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20568 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Bis(triphenylphosphine)nickel(II)chloride | |
CAS RN |
14264-16-5 | |
| Record name | Bis(triphenylphosphine)nickel dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14264-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel, dichlorobis(triphenylphosphine)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(triphenylphosphine)nickel(II) chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.670 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Bis(triphenylphosphine)nickel(II) dichloride in the synthesis of the terphenyl-based allosteric modulators?
A1: Bis(triphenylphosphine)nickel(II) dichloride acts as a catalyst in the synthesis of the terphenyl backbone of the target compounds. The research paper describes its use in a cross-coupling reaction between 1-bromo-2-methylnaphthalene and 1,4-dibromo-2,5-dimethylbenzene []. This type of reaction is crucial for building the core structure of the desired terphenyl derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![9-Methylnaphtho[1,2-c]furan-1,3-dione](/img/structure/B27787.png)









